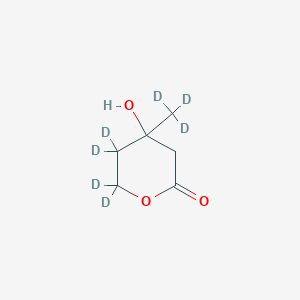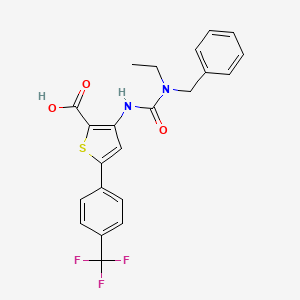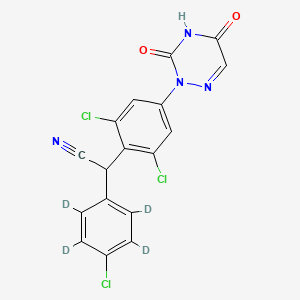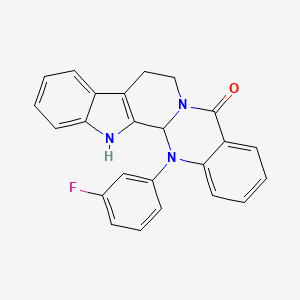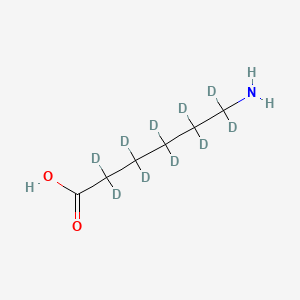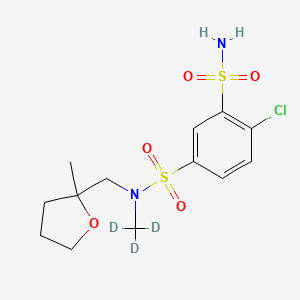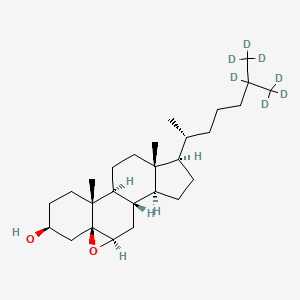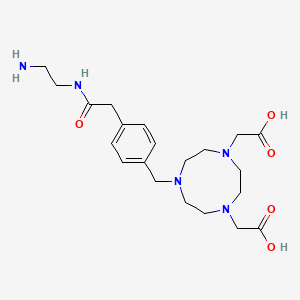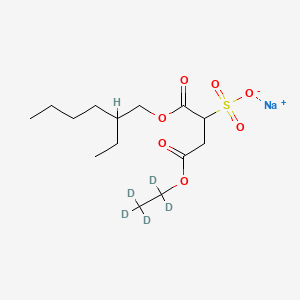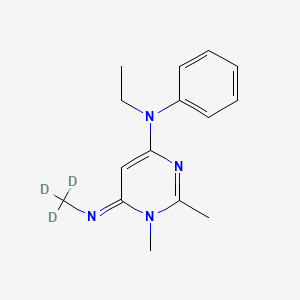
N,N',N'',N'''-Tetraacetyl chitotetraose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose: is an amino tetrasaccharide consisting of three 2-acetamido-2-deoxy-β-D-glucopyranose residues and a 2-acetamido-2-deoxy-D-glucopyranose residue joined in sequence by (1→4) glycosidic bonds . This compound is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose is typically prepared by controlled acid hydrolysis of chitin . The process involves treating chitin with an acid under specific conditions to break down the polymer into smaller oligosaccharides, including N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose .
Industrial Production Methods: Industrial production of N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose involves the use of high-purity chitin as the starting material. The chitin is subjected to controlled acid hydrolysis, followed by purification steps to isolate the desired oligosaccharide . This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’,N’‘,N’‘’-tetraacetyl chitotetraose derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose involves its interaction with specific enzymes and proteins. For example, it serves as a substrate for chitinases, which catalyze the hydrolysis of chitin into smaller oligosaccharides . The molecular targets and pathways involved in its action include the binding of the compound to the active site of chitinases, leading to the cleavage of glycosidic bonds .
Vergleich Mit ähnlichen Verbindungen
- N,N’,N’‘,N’‘’-Tetraacetyl chitobiose
- N,N’,N’‘,N’‘’-Tetraacetyl chitotriose
Comparison: N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose is unique due to its specific structure, consisting of four 2-acetamido-2-deoxy-β-D-glucopyranose residues . This structure imparts distinct properties and reactivity compared to other similar compounds, such as N,N’,N’‘,N’‘’-Tetraacetyl chitobiose and N,N’,N’‘,N’‘’-Tetraacetyl chitotriose, which have fewer glucopyranose residues .
Eigenschaften
Molekularformel |
C32H54N4O21 |
|---|---|
Molekulargewicht |
830.8 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)22(47)27(15(46)6-38)55-31-20(35-12(3)44)25(50)29(17(8-40)53-31)57-32-21(36-13(4)45)26(51)28(18(9-41)54-32)56-30-19(34-11(2)43)24(49)23(48)16(7-39)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
VDENSBHPZQKGGL-PNWIGLAMSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
